
D-Glucosamine hydrochloride
Overview
Description
D-Glucosamine hydrochloride is a naturally occurring amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish and is widely used as a dietary supplement to support joint health. This compound is known for its potential benefits in alleviating symptoms of osteoarthritis and promoting cartilage repair.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucosamine hydrochloride can be synthesized through the hydrolysis of chitin, which is a major component of the exoskeletons of crustaceans. The hydrolysis process involves the use of strong acids, such as hydrochloric acid, under high temperatures to break down chitin into glucosamine. The resulting glucosamine is then reacted with hydrochloric acid to form glucosamine hydrochloride .
Industrial Production Methods: In industrial settings, glucosamine hydrochloride is produced through microbial fermentation. This method involves the use of genetically engineered microorganisms that can efficiently convert glucose into glucosamine. The fermentation process is followed by purification steps to isolate and crystallize glucosamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: D-Glucosamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: The oxidation of glucosamine hydrochloride typically yields glucosaminic acid.
Reduction: Reduction reactions can produce glucosamine derivatives with altered functional groups.
Substitution: Substitution reactions can lead to the formation of N-acetylglucosamine and other modified glucosamine compounds
Scientific Research Applications
Biological and Medical Applications
1.1 Chondroprotective Effects
D-Glucosamine hydrochloride is widely recognized for its chondroprotective properties, particularly in the treatment of osteoarthritis. It aids in the maintenance of cartilage health by stimulating the synthesis of glycosaminoglycans and proteoglycans, essential components of cartilage. A study highlighted that patients receiving D-glucosamine showed significant pain relief and improved joint function compared to those on placebo treatments .
1.2 Anti-inflammatory Properties
Research indicates that D-glucosamine can reduce inflammation by suppressing neutrophil function and chemokine production. This effect is particularly relevant in conditions like rheumatoid arthritis, where inflammation plays a central role. In clinical settings, D-glucosamine has been shown to alleviate symptoms associated with inflammatory joint diseases, providing a complementary approach to traditional anti-inflammatory medications .
1.3 Pain Relief Mechanism
D-Glucosamine has been observed to directly influence pain pathways. A study demonstrated that it significantly suppressed bradykinin-induced nociceptive responses, suggesting its potential as a therapeutic agent for pain management in osteoarthritis patients .
Cell Biology and Gene Therapy
2.1 Electroporation Enhancement
This compound has been utilized to enhance the efficiency of gene transfection techniques such as electroporation. It protects cell membranes during the process, allowing for improved uptake of plasmid DNA into cells. This application is particularly valuable in gene therapy research, where efficient delivery of genetic material is crucial for therapeutic outcomes .
2.2 Proton Sponge Hypothesis
The mechanism behind the enhanced transfection efficiency is attributed to the proton sponge hypothesis, which posits that D-glucosamine facilitates the escape of plasmid vectors from endosomes and lysosomes, thereby increasing gene delivery success rates .
Material Science Applications
3.1 Supramolecular Hydrogels
Recent advancements have seen D-glucosamine incorporated into supramolecular hydrogels for applications in human mesenchymal cell therapy. These hydrogels exhibit biocompatibility and support cell proliferation, making them suitable for tissue engineering and regenerative medicine .
3.2 Heavy Metal Adsorption
D-glucosamine-based materials have been developed for environmental applications, such as heavy metal adsorption from wastewater. These materials demonstrate effective filtration properties, contributing to pollution control efforts in industrial settings .
Case Studies and Research Findings
Mechanism of Action
D-Glucosamine hydrochloride exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of hyaluronic acid and proteoglycans, which help maintain the structural integrity of joint tissues. Additionally, glucosamine hydrochloride has anti-inflammatory properties that can reduce the levels of pro-inflammatory cytokines, thereby alleviating joint pain and inflammation .
Comparison with Similar Compounds
Glucosamine Sulfate: Another common form of glucosamine used in dietary supplements. It is believed to have similar effects on joint health but differs in its chemical composition and stability.
N-Acetylglucosamine: A derivative of glucosamine that is involved in the synthesis of glycoproteins and glycolipids.
Uniqueness: D-Glucosamine hydrochloride is known for its higher purity and stability compared to glucosamine sulfate. It also has a longer shelf life and is less likely to cause gastrointestinal side effects. its bioavailability is slightly lower than that of glucosamine sulfate .
Properties
CAS No. |
66-84-2 |
---|---|
Molecular Formula |
C6H14ClNO5 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(3S,4S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m0./s1 |
InChI Key |
QKPLRMLTKYXDST-LIHBTAOOSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)N)O)O)O.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Appearance |
White Solid |
melting_point |
190-194°C |
physical_description |
White powder; [Alfa Aesar MSDS] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
D-(+)-Glucosamine hydrochloride; 2-Amino-2-deoxy-D-glucose hydrochloride; Chitosamine hydrochloride; 2-Deoxy-2-amino-D-glucose Hydrochloride; Cosamin; Glucosamine hydrochloride; NSC 234443; NSC 758 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glucosamine Hydrochloride exert its effects on osteoarthritis?
A1: While the precise mechanism is not fully elucidated, research suggests Glucosamine Hydrochloride may act as a substrate for cartilage synthesis, potentially stimulating chondrocyte production of glycosaminoglycans and proteoglycans. [, , ] These components are crucial for maintaining cartilage structure and function.
Q2: Are there any downstream effects of Glucosamine Hydrochloride beyond cartilage synthesis?
A2: Some studies suggest Glucosamine Hydrochloride may also exhibit anti-inflammatory properties by modulating the expression of matrix metalloproteinases (MMPs), enzymes involved in cartilage degradation. [, , ] Additionally, it might influence the production of inflammatory cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha. []
Q3: What is the molecular formula and weight of Glucosamine Hydrochloride?
A3: The molecular formula of Glucosamine Hydrochloride is C6H13NO5·HCl, and its molecular weight is 215.63 g/mol.
Q4: What spectroscopic data is available for Glucosamine Hydrochloride characterization?
A4: Fourier Transform Infrared (FTIR) spectroscopy is commonly used to characterize Glucosamine Hydrochloride. Characteristic peaks include those representing the O-H, N-H, C-N, and glycoside bonds. [, ] Studies have reported specific wavenumbers for these functional groups, allowing for compound identification and purity assessment. [, ]
Q5: What is the stability of Glucosamine Hydrochloride under different storage conditions?
A5: Glucosamine Hydrochloride demonstrates good stability under various conditions. Research has investigated its stability in different formulations and packaging, highlighting factors like temperature, humidity, and light exposure. [, ]
Q6: Are there any known compatibility issues with Glucosamine Hydrochloride in formulations?
A6: Researchers have explored combining Glucosamine Hydrochloride with other compounds to enhance its efficacy or target specific applications. [, , , , ] For example, combining Glucosamine Hydrochloride with chondroitin sulfate has shown promising results in treating osteoarthritis. [, ]
Q7: What are the primary sources for the production of Glucosamine Hydrochloride?
A7: Glucosamine Hydrochloride is primarily produced from chitin, a naturally occurring polymer found abundantly in crustacean shells. [, , , ] Researchers are also exploring alternative sources like fungal biomass for a more sustainable production process. [, , ]
Q8: What evidence supports the efficacy of Glucosamine Hydrochloride in treating osteoarthritis?
A8: Numerous studies, including randomized controlled trials, have investigated the efficacy of Glucosamine Hydrochloride in managing osteoarthritis symptoms. [, , , , , ] While some studies show significant improvements in pain relief, joint function, and stiffness reduction, others report less pronounced effects. [, ]
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